Rimonabant-d10 basic properties and characteristics
Rimonabant-d10 basic properties and characteristics
Rimonabant-d10: A Technical Guide for Researchers
Introduction
Rimonabant-d10 is the deuterium-labeled analog of Rimonabant, a potent and selective antagonist of the cannabinoid 1 (CB1) receptor.[1][2] Due to the incorporation of ten deuterium atoms, Rimonabant-d10 serves as an ideal internal standard for the precise quantification of Rimonabant in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its use significantly improves the accuracy and reliability of pharmacokinetic, metabolic, and therapeutic drug monitoring studies by correcting for sample loss during extraction and variations in instrument response.[2] This guide provides an in-depth overview of the core properties, analytical applications, and underlying pharmacology of its parent compound, Rimonabant.
Core Properties and Characteristics
The fundamental physicochemical properties of Rimonabant-d10 are critical for its application in analytical chemistry. These properties are summarized below.
| Property | Value | Source(s) |
| Formal Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(1-piperidinyl-2,2',3,3',4,4',5,5',6,6'-d10)-1H-pyrazole-3-carboxamide | [1][3] |
| CAS Number | 929221-88-5 | [1] |
| Molecular Formula | C₂₂H₁₁Cl₃D₁₀N₄O | [1][3] |
| Formula Weight | 473.8 g/mol | [1][3] |
| Purity | ≥99% deuterated forms (d₁-d₁₀); ≤1% d₀ | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in Chloroform | [1] |
| Storage | -20°C | [1][4] |
| Stability | ≥ 4 years (under recommended storage) | [1] |
Analytical Applications & Experimental Protocols
The primary role of Rimonabant-d10 is as an internal standard in quantitative analysis. A typical workflow involves spiking a known concentration of Rimonabant-d10 into a biological sample (e.g., plasma, serum) prior to processing.
Cited Experimental Protocol: Inhibition of PBMC Proliferation
One key in-vitro experiment demonstrating the biological activity of Rimonabant involves its effect on immune cells.
-
Objective: To assess the anti-proliferative effects of Rimonabant on human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Cell Isolation: PBMCs are isolated from heparinized blood samples from healthy donors using a Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Stimulation and Treatment: Cells are stimulated to proliferate using phytohemagglutinin (PHA), a potent mitogen. Concurrently, cells are treated with varying concentrations of Rimonabant (e.g., 10 µM) or a vehicle control.[1]
-
Proliferation Assay: After a set incubation period (e.g., 72 hours), cell proliferation is measured. This is typically done using a [³H]-thymidine incorporation assay or a colorimetric assay (e.g., MTT or WST-1), which measures the metabolic activity of viable cells.
-
Data Analysis: The level of proliferation in Rimonabant-treated cells is compared to the vehicle-treated control to determine the percentage of inhibition.[1]
-
Pharmacology of Rimonabant (Parent Compound)
Rimonabant-d10's utility is tied to the significance of its parent compound. Rimonabant is a selective CB1 receptor inverse agonist/antagonist.[5] The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system but also found in peripheral tissues like adipose tissue, liver, and muscle.[6]
Mechanism of Action & Signaling Pathway
The endocannabinoid system, through CB1 receptors, plays a crucial role in regulating appetite, energy balance, and mood.[7] Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) activate the CB1 receptor, which couples to inhibitory G-proteins (Gαi/o).[8] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Rimonabant functions as an inverse agonist by binding to the CB1 receptor and blocking this pathway, leading to effects opposite to those of endocannabinoids, such as reduced appetite.[6][7]
Pharmacological Profile
Rimonabant's interaction with cannabinoid receptors has been quantified, demonstrating high affinity and selectivity for the CB1 subtype.
| Parameter | Target | Value | Description | Source(s) |
| Kᵢ | CB1 Receptor | 5.6 nM | Inhibitor binding affinity | [1] |
| Kᵢ | CB2 Receptor | >1,000 nM | Demonstrates high selectivity for CB1 over CB2 | [1] |
| IC₅₀ | Other Receptors | >1,000 nM | Low affinity for a panel of 37 other receptors/channels | [1] |
| ED₅₀ | In vivo (mice) | 0.28 mg/kg (i.p.) | Dose to prevent hypothermia induced by a CB agonist | [1] |
| ED₅₀ | In vivo (mice) | 1.62 mg/kg (i.p.) | Dose to prevent increased tail-flick latency by a CB agonist | [1] |
Clinical Context and Withdrawal
Rimonabant was initially approved in Europe for the treatment of obesity, as clinical trials demonstrated its efficacy in promoting weight loss and improving metabolic markers such as HDL cholesterol and triglycerides.[9][10] However, it was later withdrawn from the market worldwide due to serious psychiatric side effects, including an increased risk of depression, anxiety, and suicidal ideation.[5] This history underscores the complex role of the endocannabinoid system in both metabolic and neurological regulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Rimonabant-d10 | CAS 929221-88-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Rimonabant-d10 - Labchem Catalog [labchem.com.my]
- 5. Rimonabant - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 7. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rimonabant: the role of endocannabinoid type 1 receptor antagonism in modulating the weight and lipid profile of obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
